Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[2.6]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(6-8-13)9-15-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSGVISPUOWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate typically proceeds through the following key stages:
- Formation of the spirocyclic core via intramolecular cyclization.
- Introduction of the oxygen and nitrogen heteroatoms within the spiro framework.
- Installation of the tert-butyl carbamate (Boc) protecting group on the nitrogen atom.
- Purification and characterization of the final compound.
Detailed Stepwise Preparation Method
Based on the comprehensive literature and patent disclosures, the preparation can be summarized as follows:
| Step | Description | Reagents and Conditions | Reaction Time | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Formation of precursor intermediate by alkylation or condensation | Starting from appropriate cyclic ketones or malonate derivatives | 5 hours | 25–80 °C | Ethanol or acetonitrile as solvent |
| 2 | Reduction of intermediate | Lithium borohydride in tetrahydrofuran (THF) | 2.5 hours | 0–70 °C | Converts esters or ketones to alcohols |
| 3 | Tosylation or sulfonylation of alcohol group | p-Toluenesulfonyl chloride in dichloromethane (DCM) | 12 hours | 25 °C | Activates for ring closure |
| 4 | Intramolecular cyclization to form spiro ring | Cesium carbonate in acetonitrile | 3 hours | 25–90 °C | Ring closure step forming spirocyclic core |
| 5 | Reduction of ring-closed intermediate | Magnesium chips in methanol | 1 hour | 25–80 °C | Further functional group modification |
| 6 | Boc protection of nitrogen | Boc anhydride in dichloromethane | 12 hours | 25 °C | Protects amine functionality |
| 7 | Final purification and hydrogenation | Palladium on carbon (Pd/C) in methanol | 3 hours | 25 °C | Removes residual protecting groups or impurities |
This seven-step process has been optimized for industrial scalability, providing a good overall yield and operational convenience.
Reaction Conditions and Yields
| Step | Temperature (°C) | Time (hours) | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | 25–80 | 5 | Not specified | Initial condensation |
| 2 | 0–70 | 2.5 | Not specified | Reduction step |
| 3 | 25 | 12 | Not specified | Tosylation |
| 4 | 25–90 | 3 | Not specified | Cyclization |
| 5 | 25–80 | 1 | Not specified | Reduction |
| 6 | 25 | 12 | Not specified | Boc protection |
| 7 | 25 | 3 | Not specified | Final purification |
The reaction times and temperatures are carefully controlled to optimize conversion and minimize side reactions.
Alternative Synthetic Routes and Supporting Research
Additional synthetic procedures reported in academic literature focus on the preparation of related oxa-azaspiro compounds, which share similar synthetic challenges and strategies:
- Use of sodium bicarbonate and iodine for selective iodination of spirocyclic intermediates, facilitating further functionalization.
- General procedures involving alkylation of nitrogen heterocycles followed by ring-closure to form the spirocyclic core.
- Application of protective groups such as tert-butyl carbamate (Boc) to stabilize amine functionalities during multi-step synthesis.
These methods emphasize the importance of controlling stereochemistry and purity through careful choice of reagents and reaction conditions.
Summary Table of Key Reagents and Their Roles
| Reagent | Role in Synthesis | Typical Conditions |
|---|---|---|
| Ethyl malonate | Starting material for precursor formation | Ethanol, 25–80 °C |
| Lithium borohydride | Reduction of esters/ketones to alcohols | THF, 0–70 °C |
| p-Toluenesulfonyl chloride | Activation of alcohol for ring closure | DCM, 25 °C |
| Cesium carbonate | Base for intramolecular cyclization | Acetonitrile, 25–90 °C |
| Magnesium chips | Reduction of intermediate compounds | Methanol, 25–80 °C |
| Boc anhydride | Boc protection of amines | DCM, 25 °C |
| Palladium carbon (Pd/C) | Catalytic hydrogenation/purification | Methanol, 25 °C |
Research Findings and Industrial Relevance
- The described synthetic route is notable for its use of readily available starting materials and reagents, facilitating scale-up for industrial applications.
- The multi-step process allows for fine control of the spirocyclic framework and functional groups, essential for pharmaceutical applications.
- Reaction conditions are mild to moderate, reducing the risk of decomposition or side reactions.
- The Boc protecting group ensures the stability of the nitrogen atom during synthesis and can be removed or retained depending on downstream applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is a synthetic organic compound with a spirocyclic structure, belonging to the class of heterocyclic compounds due to the presence of nitrogen and oxygen atoms in its structure. It has potential applications in medicinal chemistry and materials science.
Molecular Structure and Properties
The molecular formula of this compound is C12H21NO3, with a molecular weight of 227.30 g/mol . It features a spirocyclic framework including an oxo group (oxygen) and an azaspiro component (nitrogen), contributing to its unique chemical properties. The compound typically appears as a white to light yellow crystalline solid with a melting point ranging from 55°C to 59°C and is soluble in organic solvents.
Synthesis
this compound can be synthesized from readily available precursors through a series of chemical reactions. The synthetic route often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Industrial production may employ continuous flow reactors to enhance scalability and efficiency, allowing for better control over reaction parameters.
Reactivity
This compound can participate in several types of chemical reactions, including reduction and substitution processes. Common reagents for these reactions include lithium aluminum hydride for reduction and various nucleophiles for substitution processes. Controlled temperatures and specific solvents are essential to achieve desired reaction outcomes.
Scientific Applications
This compound has several scientific uses:
- Pharmaceutical Research The compound has been studied for its biological interactions and potential therapeutic properties, indicating its relevance in pharmaceutical research. The mechanism of action involves its interaction with specific biological molecules, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating biological activity.
- Chemical Reactions The compound can participate in chemical reactions such as reduction and nucleophilic substitution.
- Drug Development The presence of fluorine atoms may enhance binding affinity and stability, making it a promising candidate for further investigation in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spiro Ring Systems
Spiro Ring Size and Substituents
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Compound 36, ):
- Spiro system: [2.5] (smaller 5-membered nitrogen ring).
- Reactivity: Increased ring strain due to the smaller spiro ring, making it more reactive in ring-opening reactions. Used as a precursor for synthesizing hydroxylated derivatives like compound 37 .
- Molecular Weight: ~227 g/mol (similar to the target compound).
- tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (): Spiro system: [3.5] (larger 5-membered ring). Stability: Reduced steric strain compared to [2.6] systems. Hazard Profile: Classified as toxic if swallowed (H301) and toxic to aquatic life (H411), similar to the target compound .
- tert-Butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (): Substituent: Hydroxyl group at the trans-2 position. Functionality: Enhanced hydrogen-bonding capacity, influencing solubility and reactivity. Molecular Weight: 241.33 g/mol (higher due to hydroxyl group) .
Functional Group Modifications
- tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate (): Substituent: Two fluorine atoms at the 3-position. Electronic Effects: Fluorine atoms increase electronegativity, altering metabolic stability and bioavailability. Molecular Weight: 262.3 g/mol .
Physicochemical Properties
Biological Activity
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H21NO3
- CAS Number : 57366410
- Molecular Weight : 225.30 g/mol
- Physical Form : Crystalline powder
- Melting Point : Not extensively documented, but related compounds show melting points around 58°C to 59°C .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Spiro Compound : The initial step often involves creating the spirocyclic structure through cyclization reactions.
- Carboxylation : The introduction of the carboxylate group is achieved through various methods, including using tert-butyl esters and appropriate coupling agents.
- Purification : The final product is usually purified by recrystallization or chromatographic techniques to achieve high purity levels (≥97%) .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spiro compounds have shown effectiveness against various bacterial strains, including resistant strains .
Enzyme Inhibition
Research has highlighted the potential of this compound in inhibiting specific enzymes associated with pathogenic bacteria. For example, it may affect the Type III secretion system (T3SS) in enteric pathogens, which is crucial for their virulence .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate cytotoxic effects on human cell lines. Preliminary results suggest that while some spiro compounds exhibit moderate cytotoxicity, this compound has a favorable safety profile with lower toxicity levels compared to other tested compounds .
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate?
Methodological Answer:
Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclization to form the spirocyclic core. For example, analogous spirocyclic compounds are synthesized via nucleophilic substitution or coupling reactions using tert-butyl esters as intermediates . Key steps include:
- Boc Protection: Reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
- Cyclization: Using catalysts like Pd(OAc)₂ or CuI to promote intramolecular coupling, as seen in related spirocyclic systems .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural characterization relies on:
- X-Ray Crystallography: SHELX software refines crystal structures, resolving bond angles and stereochemistry .
- Spectroscopic Analysis:
Basic: What are the safety and storage protocols for this compound?
Methodological Answer:
- Storage: Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling: Use nitrile gloves, fume hoods, and anti-static lab coats to avoid electrostatic discharge .
- Decomposition: Avoid high heat (>200°C); thermal degradation produces CO, NOₓ, and unidentified byproducts .
Advanced: How can reaction conditions be optimized for higher spirocyclic yield?
Methodological Answer:
Use Design of Experiments (DoE) to screen variables:
- Catalysts: Test Pd/C, NiCl₂, or organocatalysts for cyclization efficiency.
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature: Microwave-assisted synthesis (80–120°C) reduces reaction time .
- Kinetic Monitoring: In-situ IR or HPLC tracks intermediate conversion .
Advanced: What mechanistic insights exist for spirocyclic ring formation?
Methodological Answer:
Mechanistic studies on analogous compounds suggest:
- Nucleophilic Attack: The amine nucleophile attacks a carbonyl or electrophilic carbon, forming the spiro center.
- Transition-State Analysis: DFT calculations model steric effects from the tert-butyl group, which stabilizes intermediates .
- Kinetic Isotope Effects (KIE): Deuterium labeling identifies rate-determining steps (e.g., C–N bond formation) .
Advanced: How does this compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: Boc group cleavage occurs below pH 3, releasing CO₂ and tert-butanol. Monitor via TLC (Rf shift) .
- Basic Conditions: Stable in mild bases (pH 7–9), but prolonged exposure to NaOH (≥1M) degrades the ester .
- Thermal Stability: TGA shows decomposition onset at ~180°C (analogous compounds) .
Advanced: What role does this compound play in drug discovery?
Methodological Answer:
Spirocyclic scaffolds are prized for:
- Conformational Restriction: Enhances target selectivity (e.g., kinase inhibitors) .
- Bioisosterism: The 1-oxa-6-azaspiro system mimics peptide bonds or heteroaromatic rings .
- Case Study: Analogues like tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate are intermediates in CNS drug candidates .
Advanced: How are purification challenges addressed for polar spirocyclic derivatives?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities .
- Crystallization: Use mixed solvents (e.g., EtOAc/heptane) to exploit solubility differences .
- Chelation: Additives like EDTA reduce metal-catalyzed degradation during purification .
Advanced: Can computational modeling predict its reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Predict regioselectivity in Buchwald-Hartwig aminations (e.g., tert-butyl steric effects) .
- Docking Studies: Molecular dynamics (MD) simulate interactions with catalytic Pd surfaces .
- Machine Learning: Train models on spirocyclic reaction databases to optimize conditions .
Advanced: How are contradictory spectral data resolved in structural assignments?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
